molecular formula C16H24O B12569495 2-(4-Tert-butylcyclohexyl)phenol CAS No. 266338-26-5

2-(4-Tert-butylcyclohexyl)phenol

Cat. No.: B12569495
CAS No.: 266338-26-5
M. Wt: 232.36 g/mol
InChI Key: ZAUUKYWMTKQRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butylcyclohexyl)phenol is an organic compound that features a phenol group substituted with a tert-butyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylcyclohexyl)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring. This method minimizes the formation of isomers and improves the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylcyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to cyclohexanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Tert-butylcyclohexyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylcyclohexyl)phenol involves its ability to neutralize free radicals and reduce the production of reactive oxygen species. This antioxidant activity helps in stabilizing various compounds and preventing material degradation . The compound’s molecular targets include enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylcyclohexyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of tert-butyl and cyclohexyl groups enhances its stability and effectiveness as an antioxidant compared to other similar compounds .

Properties

CAS No.

266338-26-5

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2-(4-tert-butylcyclohexyl)phenol

InChI

InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-7,12-13,17H,8-11H2,1-3H3

InChI Key

ZAUUKYWMTKQRFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.